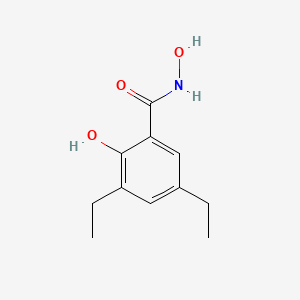
3,5-diethyl-N,2-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-N,2-dihydroxybenzamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of two ethyl groups at the 3 and 5 positions, and hydroxyl groups at the N and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-N,2-dihydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-diethylbenzoyl chloride and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions to maximize yield.
Continuous Processing: The reaction mixture is continuously processed through purification units to isolate the product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,5-diethyl-N,2-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,5-diethyl-N,2-dihydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2,3-dihydroxybenzamide: A similar compound with methyl groups instead of ethyl groups.
3,5-dihydroxybenzamide: Lacks the ethyl groups, providing a simpler structure.
N,N-diethyl-3-hydroxybenzamide: Contains only one hydroxyl group.
Uniqueness
3,5-diethyl-N,2-dihydroxybenzamide is unique due to the presence of both ethyl and hydroxyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
349392-84-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,5-diethyl-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-8(4-2)10(13)9(6-7)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
QVCRYNPKZDXJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(=O)NO)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















